molecular formula C17H16N2O4 B6383038 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% CAS No. 1262003-87-1

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%

Cat. No. B6383038
CAS RN: 1262003-87-1
M. Wt: 312.32 g/mol
InChI Key: VERREBRJCKVOQG-UHFFFAOYSA-N
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Description

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is an organic compound that is used in a variety of scientific research applications. It is a nitro-aromatic compound that has a unique structure, which includes a phenyl ring and a nitro group attached to a pyrrolidine ring. It is an important intermediate in the synthesis of other compounds, and its unique structure makes it an ideal starting material for a variety of chemical reactions.

Scientific Research Applications

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as nitroaromatics, nitroalkenes, and nitroalkanes. It is also used as a reagent in organic synthesis for the preparation of a variety of products, such as heterocyclic compounds, nitroaromatics, and nitroalkenes. In addition, it is used in the synthesis of pharmaceuticals, dyes, and agrochemicals.

Mechanism of Action

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is a nitro-aromatic compound that undergoes a variety of chemical reactions. The most common reaction is the nitro-aromatic ring opening, which involves the reaction of the nitro group with a base to form a nitro-aromatic anion. This anion can then react with a variety of nucleophiles to form a variety of products.
Biochemical and Physiological Effects
2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, has not been studied in detail for its biochemical and physiological effects. However, it is known to be an environmental contaminant, and it is possible that it could have an effect on human health. It is also possible that it could interact with other compounds in the environment, leading to unexpected effects.

Advantages and Limitations for Lab Experiments

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used as a starting material for a variety of reactions. It is also relatively stable, which makes it ideal for use in long-term experiments. However, it is a strong oxidizing agent and should be handled with caution.

Future Directions

There are a number of potential future directions for research into 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. These include further investigation into its biochemical and physiological effects, as well as its potential to interact with other compounds in the environment. It could also be used in the synthesis of new compounds, such as heterocyclic compounds, nitroaromatics, and nitroalkenes. Additionally, it could be used in the development of new pharmaceuticals, dyes, and agrochemicals. Finally, it could be used in the development of new methods of synthesis and purification.

Synthesis Methods

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is synthesized through a multi-step synthesis process. The first step involves the reaction of 3-pyrrolidinylcarbonylphenylmagnesium bromide with 2-nitrobenzaldehyde in the presence of anhydrous potassium carbonate. This reaction results in the formation of 2-nitro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. The product is then purified by recrystallization from a solvent mixture of ethanol and water.

properties

IUPAC Name

[3-(4-hydroxy-3-nitrophenyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-16-7-6-13(11-15(16)19(22)23)12-4-3-5-14(10-12)17(21)18-8-1-2-9-18/h3-7,10-11,20H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERREBRJCKVOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686336
Record name (4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)phenol

CAS RN

1262003-87-1
Record name (4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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